molecular formula C12H18ClNO5 B14131965 2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride CAS No. 1135916-84-5

2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride

Cat. No.: B14131965
CAS No.: 1135916-84-5
M. Wt: 291.73 g/mol
InChI Key: UAZOZMFOGISFNV-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO5 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of an amino group, a trimethoxyphenyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride typically involves the reaction of 2,3,4-trimethoxy-6-methylbenzaldehyde with glycine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The trimethoxyphenyl group is known to play a role in its activity by interacting with various proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid hydrochloride is unique due to the presence of the trimethoxy-6-methylphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

CAS No.

1135916-84-5

Molecular Formula

C12H18ClNO5

Molecular Weight

291.73 g/mol

IUPAC Name

2-amino-2-(2,3,4-trimethoxy-6-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C12H17NO5.ClH/c1-6-5-7(16-2)10(17-3)11(18-4)8(6)9(13)12(14)15;/h5,9H,13H2,1-4H3,(H,14,15);1H

InChI Key

UAZOZMFOGISFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(C(=O)O)N)OC)OC)OC.Cl

Origin of Product

United States

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